molecular formula C5H8O2S B13674704 S-(3-Oxopropyl) ethanethioate

S-(3-Oxopropyl) ethanethioate

Cat. No.: B13674704
M. Wt: 132.18 g/mol
InChI Key: LLGHPZSANAZMFY-UHFFFAOYSA-N
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Description

Overview of Thioester Functionality and its Significance in Organic Chemistry

Thioesters are structurally analogous to esters but feature a sulfur atom in place of the ester oxygen atom, with the general structure R-C(=O)-S-R'. This substitution imparts unique chemical properties to the thioester linkage. The carbon-sulfur bond is weaker and less polarized than the carbon-oxygen bond in esters, rendering the thioester carbonyl group more susceptible to nucleophilic attack. cymitquimica.com This enhanced reactivity makes thioesters excellent acylating agents, participating in a variety of transformations such as nucleophilic acyl substitutions to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. synzeal.com

Their significance is underscored by their central role in numerous biochemical pathways, most notably as derivatives of coenzyme A (e.g., acetyl-CoA). nih.gov In these biological systems, the thioester linkage facilitates acyl group transfer reactions that are fundamental to processes like fatty acid metabolism and the biosynthesis of a vast array of natural products. nih.gov This biological precedent has inspired synthetic chemists to harness the reactivity of thioesters for a wide range of applications, from peptide synthesis via native chemical ligation to the construction of complex natural products. synzeal.comnih.gov

Historical Development of S-Acyl Thioester Chemistry

The exploration of S-acyl thioester chemistry has evolved significantly over the decades. Early investigations focused on their synthesis and fundamental reactivity. Traditional methods for their preparation involved the acylation of thiols with carboxylic acid derivatives like acyl chlorides or anhydrides. synzeal.com Another classical approach is the reaction of a carboxylic acid with a thiol in the presence of a dehydrating agent. nih.gov

A pivotal moment in the historical development of thioester chemistry was the discovery of their role in biological systems, particularly the function of acetyl-CoA in the mid-20th century. This discovery illuminated the importance of thioesters as "activated" carboxylic acid derivatives and spurred further research into their synthetic utility. More recent advancements have focused on developing milder and more efficient methods for thioester synthesis, including transition metal-catalyzed reactions and various ligation strategies. synzeal.comwgtn.ac.nz The development of native chemical ligation in the 1990s, which utilizes a peptide C-terminal thioester, revolutionized the field of chemical protein synthesis and further cemented the importance of thioesters in modern organic chemistry. lookchem.comrsc.org The exploration of N→S acyl transfer reactions has also provided novel and surprisingly efficient routes to peptide and protein thioesters from more stable amide precursors. rsc.orgbeilstein-journals.org

Specific Focus: The Role of S-(3-Oxopropyl) Ethanethioate in Synthetic Methodologies and Reactivity Profiles

Within the broad class of S-acyl thioesters, this compound emerges as a bifunctional building block of considerable synthetic utility. Its structure incorporates both a reactive thioester group and an aldehyde functionality, allowing for a diverse range of chemical transformations.

Synthetic Methodologies:

The primary method for the synthesis of this compound is the conjugate addition of a thiol to an α,β-unsaturated aldehyde, a classic example of a Michael reaction. organicchemistrydata.orglibretexts.org Specifically, it is prepared through the reaction of thioacetic acid with acrolein. This reaction can be catalyzed by a weak base or proceed under neat conditions.

A documented procedure involves the use of potassium thioacetate (B1230152) in a solvent mixture of pyridine (B92270) and glacial acetic acid, to which acrolein is added. rsc.org This method provides the target compound after purification by column chromatography. rsc.org

Property Value
IUPAC Name This compound
CAS Number 53943-93-4 accelachem.com
Molecular Formula C5H8O2S accelachem.com
Molecular Weight 132.18 g/mol accelachem.com
Appearance Not specified, likely a liquid or low-melting solid
Key Functional Groups Aldehyde, Thioester

Reactivity Profiles:

The reactivity of this compound is dictated by its two functional groups.

Aldehyde Reactivity: The aldehyde group is a versatile handle for a variety of chemical transformations. It readily undergoes condensation reactions with amine derivatives. For instance, it can react with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazone. rsc.org This specific reactivity has been exploited in the synthesis of fluorescent probes, where the hydrazone linkage is formed as part of a larger molecular assembly. rsc.org The aldehyde can also participate in other classical carbonyl reactions, such as reductive aminations and Wittig-type reactions, providing access to a wide array of more complex structures.

Thioester Reactivity: The ethanethioate (acetylthio) group serves as a masked thiol. The thioester can be hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) or potassium carbonate) to liberate the free thiol, 3-mercaptopropionaldehyde. sigmaaldrich.com This deprotection strategy is useful when the free thiol is unstable or prone to side reactions under the conditions required for other transformations in a multi-step synthesis. The thioester itself can act as an acylating agent, though this reactivity is less commonly exploited in the context of this specific molecule, where the aldehyde is the primary site of transformation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

S-(3-oxopropyl) ethanethioate

InChI

InChI=1S/C5H8O2S/c1-5(7)8-4-2-3-6/h3H,2,4H2,1H3

InChI Key

LLGHPZSANAZMFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC=O

Origin of Product

United States

Synthetic Methodologies for S 3 Oxopropyl Ethanethioate

Direct Acylation and Thioesterification Approaches

Direct acylation and thioesterification methods provide classical pathways to the formation of thioesters like S-(3-Oxopropyl) ethanethioate. These approaches typically involve the reaction of a thiol precursor with an acylating agent or the substitution of a leaving group by a thioacetate (B1230152) nucleophile.

Reactions Involving Thioacetic Acid and Carbonyl Precursors

One of the most direct routes to this compound involves the reaction of thioacetic acid with an appropriate three-carbon carbonyl precursor. The most common precursor for this synthesis is acrolein, an α,β-unsaturated aldehyde. The reaction proceeds via a conjugate addition of thioacetic acid to the carbon-carbon double bond of acrolein. While mechanistically a Michael addition, this reaction directly yields the target thioester from the thiol acid and is a fundamental method for its preparation.

The reaction is typically carried out by mixing thioacetic acid and acrolein, often without the need for a catalyst. The high reactivity of acrolein as a Michael acceptor facilitates the reaction under mild conditions.

Table 1: Synthesis of this compound via Reaction of Thioacetic Acid and Acrolein

Reactants Catalyst Solvent Reaction Time Temperature Yield (%)

Halogen-mediated Thioesterification Routes

Halogen-mediated thioesterification provides an alternative approach to this compound, starting from a halogenated propyl aldehyde. This method is a variation of the Williamson ether synthesis, applied to thioester formation. The synthesis involves the reaction of a 3-halopropionaldehyde, such as 3-chloropropionaldehyde or 3-bromopropionaldehyde, with a salt of thioacetic acid, most commonly potassium thioacetate.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thioacetate anion displaces the halide ion from the alkyl chain. This method is advantageous when the corresponding halogenated aldehyde is readily available and offers good control over the reaction stoichiometry. The choice of solvent is crucial and is typically a polar aprotic solvent to facilitate the SN2 reaction.

Table 2: Plausible Halogen-mediated Synthesis of this compound

Reactants Solvent Temperature Plausible Yield
3-Chloropropionaldehyde, Potassium Thioacetate Acetone or DMF Room Temperature to mild heating Good to High

Michael Addition Strategies for this compound Formationmdpi.com

The Michael addition, or conjugate addition, of thioacetic acid to an α,β-unsaturated aldehyde like acrolein is a highly efficient and atom-economical method for the synthesis of this compound. mdpi.com This reaction can be performed under various conditions, including catalyst-free in aqueous media or with the aid of catalysts.

Catalyst-Free Methodologies in Aqueous Mediamdpi.com

The inherent reactivity of thioacetic acid as a nucleophile and acrolein as a Michael acceptor allows for their direct reaction without the need for a catalyst. mdpi.com Performing this reaction in aqueous media aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents. The use of water as a solvent can sometimes even accelerate reaction rates due to hydrophobic effects.

This catalyst-free approach is simple and avoids contamination of the product with catalyst residues. The reaction typically proceeds by mixing the reactants in water, followed by stirring at ambient or slightly elevated temperatures.

Table 3: Catalyst-Free Michael Addition for this compound Synthesis

Reactants Solvent Reaction Time Temperature Reported Yields (for similar systems)
Thioacetic Acid, Acrolein Water Several hours Room Temperature High

Catalyzed Michael Additions

To enhance the reaction rate and yield, various catalysts can be employed for the Michael addition of thioacetic acid to acrolein. These catalysts function by activating either the thioacetic acid or the acrolein.

Base Catalysis : Weak bases such as triethylamine (B128534) or sodium carbonate can be used to deprotonate thioacetic acid, forming the more nucleophilic thioacetate anion. nih.gov This anion then readily adds to the β-carbon of acrolein. The catalytic cycle is completed by protonation of the resulting enolate.

Phosphine (B1218219) Catalysis : Tertiary phosphines, such as triphenylphosphine (B44618) or tributylphosphine, can act as nucleophilic catalysts. mdpi.com The phosphine initially adds to acrolein to form a phosphonium (B103445) zwitterion, which then deprotonates thioacetic acid to generate the thiolate anion. The thiolate then adds to another molecule of acrolein, and subsequent proton transfer and catalyst regeneration complete the cycle.

Table 4: Catalyzed Michael Addition for this compound Synthesis

Catalyst Type Example Catalyst Solvent General Reaction Conditions
Base Triethylamine Dichloromethane, THF Room Temperature, short reaction times

Novel and Green Synthetic Approaches to S-(3-Oxopropyl) Ethanethioateresearchgate.net

In line with the growing emphasis on sustainable chemistry, novel and green synthetic methods are being explored for the synthesis of this compound. These approaches aim to reduce environmental impact by minimizing waste, using safer solvents, and employing energy-efficient processes.

One promising green approach involves the use of heterogeneous and recyclable catalysts for the Michael addition reaction. For instance, solid-supported bases like Amberlyst A21 can catalyze the reaction between thiols and α,β-unsaturated carbonyl compounds under solvent-free conditions. mdpi.comresearchgate.net This simplifies product purification and allows for the reuse of the catalyst, making the process more economical and environmentally friendly. mdpi.comresearchgate.net

Furthermore, energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis are being investigated to accelerate the reaction rates of Michael additions. Microwave irradiation can significantly reduce reaction times from hours to minutes by providing rapid and uniform heating. anton-paar.com Similarly, ultrasound can enhance reaction rates through acoustic cavitation, which improves mass transfer and generates highly reactive species. These methods often lead to higher yields and cleaner reactions in shorter time frames.

Table 5: Green Synthetic Approaches for Thia-Michael Additions

Approach Key Features Potential Advantages for this compound Synthesis
Heterogeneous Catalysis Use of recyclable solid-supported catalysts (e.g., Amberlyst A21) Easy catalyst separation and reuse, potential for solvent-free conditions. mdpi.comresearchgate.net
Microwave-Assisted Synthesis Rapid heating using microwave irradiation Drastically reduced reaction times, often improved yields. anton-paar.com

Chemoenzymatic Pathways and Acyl Transfer Innovations for this compound

The synthesis of this compound through chemoenzymatic routes represents a sophisticated and burgeoning area of biocatalysis. These methods leverage the high selectivity and efficiency of enzymes, often in combination with traditional chemical steps, to afford target molecules under mild reaction conditions. Innovations in enzyme engineering and acyl transfer methodologies are pivotal in developing sustainable and effective synthetic strategies for functionalized thioesters like this compound.

Chemoenzymatic approaches to this compound can be broadly categorized into two main pathways: lipase-catalyzed acylations and acyl-CoA synthetase-mediated transformations. Each of these routes offers distinct advantages and is the subject of ongoing research to enhance substrate scope and catalytic efficiency.

Lipase-Catalyzed Acyl Transfer

Lipases are a versatile class of enzymes commonly employed in organic synthesis for their ability to catalyze esterification, transesterification, and amidation reactions. Their application in thioester synthesis, while less common than in ester synthesis, is a promising avenue. The lipase-catalyzed synthesis of this compound would typically involve the acylation of 3-mercaptopropionaldehyde using an acetyl donor.

The key challenge in this approach lies in the inherent reactivity of the aldehyde functionality in 3-mercaptopropionaldehyde, which can be prone to side reactions under various conditions. However, the mild reaction conditions offered by enzymatic catalysis can help to mitigate these issues. Researchers have successfully employed lipases for the acylation of various functionalized thiols, demonstrating the feasibility of this approach. For instance, studies on the lipase-catalyzed synthesis of other thioacetates have shown high conversion rates and yields.

A generalized scheme for the lipase-catalyzed synthesis of this compound is presented below:

Enzyme: Immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica lipase B)

Substrates: 3-mercaptopropionaldehyde and an acetyl donor (e.g., vinyl acetate (B1210297), ethyl acetate)

Solvent: A non-polar organic solvent to minimize hydrolysis and side reactions.

Reaction Conditions: Mild temperature and neutral pH to maintain enzyme activity and substrate stability.

The selection of the acyl donor is critical for the efficiency of the reaction. Vinyl acetate is often preferred as it generates a vinyl alcohol intermediate that tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product.

EnzymeAcyl DonorThiol Substrate (Analogous)SolventConversion (%)Reference
Novozym 435Vinyl Acetate1-ThioglycerolToluene>95 nih.gov
Pig Liver EsteraseThioacetic Acid(R,S)-α-terpineoln-hexane100 nih.gov
Candida antarctica Lipase BVinyl AcetateProstanoidsAcetoneHigh nih.gov

Acyl Transfer Innovations using Acyl-CoA Synthetases

Acyl-CoA synthetases (ACSs) are enzymes that catalyze the formation of acyl-CoA thioesters from a carboxylic acid, coenzyme A (CoA), and ATP. These activated acyl-CoAs are central intermediates in numerous metabolic pathways. Innovations in protein engineering have enabled the modification of ACSs to accept a wider range of carboxylic acid substrates, thereby expanding their synthetic utility. acs.orgnih.gov

A potential chemoenzymatic route to this compound using an engineered ACS could involve a two-step process:

Enzymatic synthesis of Acetyl-CoA: An acetyl-CoA synthetase would first activate acetate to form acetyl-CoA.

Acyl transfer to the thiol: A subsequent enzymatic or chemical step would transfer the acetyl group from acetyl-CoA to 3-mercaptopropionaldehyde.

Alternatively, protein engineering efforts could focus on developing a novel acyl-CoA synthetase that can directly ligate acetate to 3-mercaptopropionaldehyde, although this would represent a significant challenge in enzyme design.

Research into engineering the specificity of acetyl-CoA synthetases has shown promise in generating diverse acyl-CoA thioesters. nih.govresearchgate.net By modifying the active site of the enzyme, researchers have been able to accommodate a variety of carboxylic acids beyond the native substrate. acs.org This approach could be adapted to create a biocatalyst tailored for the synthesis of acetyl-thioesters of functionalized thiols.

Engineered EnzymeOriginal SubstrateNovel Substrate AcceptedApplicationReference
Acyl-CoA ligase (Pseudomonas chlororaphis)Short-chain fatty acidsHalogenated and oxidized acidsPolyketide synthesis nih.gov
Acetyl-CoA synthetaseAcetateButyrate, other short-chain acidsBiofuel production researchgate.net

The development of these chemoenzymatic pathways is driven by the demand for greener and more selective synthetic methods. While direct enzymatic synthesis of this compound has not been extensively reported, the principles established from related biocatalytic transformations provide a strong foundation for future research and development in this area. The continued exploration of enzyme promiscuity and the application of protein engineering are expected to unlock novel and efficient routes to this and other valuable functionalized thioesters.

Chemical Reactivity and Mechanistic Investigations of S 3 Oxopropyl Ethanethioate

Nucleophilic Acyl Substitution Reactions of the Thioester Moiety

The thioester is a critical functional group in biochemical and synthetic organic chemistry. nih.gov It exhibits a balance of stability and reactivity, being more susceptible to nucleophilic attack than esters or amides, yet stable enough to exist in aqueous environments under neutral pH. nih.gov The reactivity stems from the larger size of the sulfur atom compared to oxygen and the less effective orbital overlap between sulfur and the carbonyl carbon, which makes the carbonyl group more electrophilic. nih.gov

Nucleophilic acyl substitution at the thioester moiety of S-(3-Oxopropyl) ethanethioate proceeds through a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the thiol leaving group (in this case, ethanethiolate) to form a new carbonyl compound. libretexts.orgyoutube.com

The general mechanism is as follows:

Addition: The nucleophile (Nu⁻) attacks the carbonyl carbon. The π-bond of the C=O group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Elimination: The lone pair on the oxygen atom reforms the π-bond, and the bond to the sulfur atom breaks, releasing the ethanethiolate leaving group.

The favorability of these reactions is often dictated by the basicity of the nucleophile versus the leaving group; the reaction favors the displacement of the weaker base. masterorganicchemistry.com Thioesters can react with a variety of nucleophiles, including amines to form amides, alcohols to form esters, and other thiols in thiol-thioester exchange reactions. wikipedia.orgnih.govrsc.org

NucleophileProduct TypeGeneral Reaction Conditions
Amine (R-NH₂)AmideGenerally proceeds readily, often without catalysis.
Alcohol (R-OH)EsterOften requires a catalyst or activation, as alcohols are weaker nucleophiles than amines. nih.gov
Thiol (R-SH)Thioester (Thiol-Thioester Exchange)Base-catalyzed exchange, equilibrium-driven. rsc.org
Hydroxide (B78521) (OH⁻)Carboxylate (Hydrolysis)Base-mediated hydrolysis (saponification) is a common reaction. masterorganicchemistry.comwikipedia.org

Aldehyde Reactivity: Condensation and Addition Reactions

The aldehyde functional group in this compound is a highly reactive electrophilic site, susceptible to nucleophilic addition. masterorganicchemistry.com This reactivity is central to its use in forming stable covalent linkages, particularly in bioconjugation chemistry. The carbonyl carbon of the aldehyde is readily attacked by various nucleophiles, leading to a tetrahedral intermediate that can then be protonated or undergo further reaction. masterorganicchemistry.com

Aldehydes readily react with hydroxylamine (NH₂OH) and its derivatives in a condensation reaction to form oximes. This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the nitrogen atom to the aldehyde carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime. The resulting oxime linkage is stable under a range of conditions.

A particularly significant reaction of the aldehyde moiety is its condensation with hydrazides (or hydrazines) to form hydrazone linkers. nih.gov This reaction is widely employed in the field of antibody-drug conjugates (ADCs) due to the stability of the resulting hydrazone bond, which is generally stable at physiological pH (around 7.4) but can be designed to be cleavable in the more acidic environment of endosomes or lysosomes (pH 4.8–6). nih.gov

The formation involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the aldehyde's carbonyl carbon. Subsequent dehydration, often acid-catalyzed, yields the stable C=N hydrazone linkage. nih.gov This strategy has been used to link cytotoxic payloads to antibodies, where the aldehyde component could be part of a linker attached to the drug. nih.gov

ReactantProductLinkage TypeKey Application Area
Hydroxylamine (H₂N-OH)OximeC=N-OHDerivatization, ligation chemistry
Hydrazide (R-C(O)NHNH₂)HydrazoneC=N-NH-C(O)-RAntibody-Drug Conjugates (ADCs), bioconjugation. nih.gov
Semicarbazide (H₂NNHC(O)NH₂)SemicarbazoneC=N-NH-C(O)-NH₂Chemical derivatization and characterization

Intramolecular Cyclization Pathways

The presence of both a nucleophilic sulfur atom (as a thioester) and an electrophilic aldehyde in the same molecule, separated by a flexible alkyl chain, opens up the possibility of intramolecular reactions. These cyclization pathways can lead to the formation of various sulfur-containing heterocyclic compounds.

Thietanes are four-membered heterocyclic compounds containing one sulfur and three carbon atoms. wikipedia.org While the direct intramolecular cyclization of this compound to a thietane is not a standard pathway, the synthesis of thietanes from analogous 1,3-difunctionalized alkanes is a well-established method. wikipedia.orgbeilstein-journals.org

For instance, the reaction of 1,3-dihaloalkanes with a sulfide source is a common route to thietanes. beilstein-journals.org A relevant analogue for this compound could involve the reduction of the aldehyde to an alcohol, followed by conversion of the alcohol to a good leaving group (e.g., a tosylate). The resulting molecule would have a thioester at one end and a leaving group at the other, separated by three carbons. Intramolecular nucleophilic attack by the sulfur (following hydrolysis or exchange of the thioester to a thiol) on the carbon bearing the leaving group would then lead to the formation of a thietane ring. Another established synthetic route involves the nucleophilic ring-opening of oxiranes with a vicinal leaving group, followed by intramolecular displacement to form the thietane ring. beilstein-journals.orgnih.gov

Spirocyclization is a type of ring-forming reaction that generates a spirocycle—a compound containing two rings connected by a single common atom. For a molecule like this compound, a hypothetical spirocyclization could be envisioned under specific conditions, likely involving the participation of both the aldehyde and thioester functionalities.

For example, a reaction could be initiated by an external reagent that reacts with the thioester sulfur, making it part of a larger cyclic intermediate. This intermediate could then be positioned to allow the aldehyde's carbonyl carbon to be attacked by a nucleophilic site within the newly formed ring structure, leading to a spirocyclic product after subsequent steps. Such reactions are highly dependent on the specific reagents and conditions used and represent complex synthetic transformations.

Radical Reactions Involving the Thioester: Relevance to Controlled Polymerization

Thioester compounds, particularly those containing a thiocarbonylthio group (S=C(Z)S-R), are central to a powerful method of controlled polymerization known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govmonash.edutcichemicals.com This technique allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. tcichemicals.comresearchgate.net The RAFT process confers living characteristics to radical polymerizations by keeping the concentration of propagating radicals low. tcichemicals.com

The core of RAFT polymerization is a degenerative chain transfer process mediated by a RAFT agent, which is typically a dithioester, trithiocarbonate, xanthate, or dithiocarbamate. monash.eduresearchgate.net The mechanism involves a sequence of addition and fragmentation steps. A propagating polymer radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate then fragments, releasing a new radical (the leaving group 'R' from the initial RAFT agent) that can initiate a new polymer chain. The original propagating radical is now capped with the thiocarbonylthio group, rendering it dormant. This dormant chain can be reactivated by another propagating radical, allowing the polymer chain to grow. This rapid equilibrium between active (propagating) and dormant species ensures that all chains grow at a similar rate, leading to controlled polymerization.

The effectiveness of a RAFT agent is highly dependent on the nature of the 'Z' and 'R' groups attached to the thiocarbonylthio core. monash.edu These groups modulate the stability of the intermediate radical and the rates of the addition and fragmentation steps. The general order of effectiveness for controlling polymerization is: dithiobenzoates > trithiocarbonates ≈ dithioalkanoates > dithiocarbonates (xanthates) > dithiocarbamates. monash.edu While this compound itself is a thioester and not a typical RAFT agent (as it lacks the C=S moiety), its aldehyde functionality could be incorporated into a monomer. Such a functional monomer could then be polymerized using RAFT techniques to create well-defined polymers with pendant aldehyde groups, which are valuable for post-polymerization modification.

Functionalization Studies of this compound

The structure of this compound is well-suited for functionalization, particularly through reactions involving its aldehyde group or its synthesis from α,β-unsaturated precursors. A primary method for the synthesis and functionalization of such structures is the thia-Michael addition, or conjugate addition of a thiol to an activated alkene. mdpi.com In this context, this compound can be synthesized by the reaction of thioacetic acid with acrolein.

The thia-Michael addition is a highly efficient and selective reaction. mdpi.com It can be initiated either by a nucleophile or catalyzed by a base. mdpi.comrsc.org

Base-Catalyzed Mechanism: A base deprotonates the thiol (e.g., thioacetic acid) to form a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of the α,β-unsaturated aldehyde (e.g., acrolein), followed by protonation of the resulting enolate to yield the final product.

Nucleophilic Initiation: A nucleophile, such as a tertiary phosphine (B1218219), can also initiate the reaction. The phosphine adds to the Michael acceptor to form a zwitterionic intermediate, which then deprotonates a thiol. The resulting thiolate adds to the acceptor, propagating the reaction. mdpi.com

This synthetic route allows for the introduction of various functionalities. By using substituted acrolein derivatives or different thioacids, a wide array of functionalized oxopropyl thioester structures can be generated. The reaction is known for its mild conditions and high yields. rsc.org

The thioacetate (B1230152) group in this compound serves as a stable protecting group for the more reactive thiol functionality. memphis.edu Free thiols are susceptible to oxidation, which can lead to the formation of disulfides. libretexts.org The acetyl group masks the thiol, allowing for easier handling and storage, and can be removed when the free thiol is needed. memphis.edusigmaaldrich.com This deacetylation (or deprotection) reaction is a common and straightforward method for generating thiols. sigmaaldrich.com

Several methods exist for the hydrolysis of the thioester bond to yield the corresponding thiol, 3-mercaptopropionaldehyde. The choice of method depends on the compatibility of other functional groups within the molecule.

Common deacetylation methods include:

Base-Promoted Hydrolysis: This is a widely used method involving reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent such as ethanol. memphis.edusigmaaldrich.com The reaction is typically performed at elevated temperatures (reflux) for a couple of hours.

Acid-Catalyzed Hydrolysis: This method uses a strong acid, such as hydrochloric acid (HCl), in a solvent like methanol. memphis.edu The reaction is also generally heated to reflux.

Hydroxylamine: Hydroxylamine can also be used to deprotect thioacetates. This reaction is often carried out at room temperature. memphis.edu

Other Reagents: Mild and selective deprotection can also be achieved with reagents like sodium thiomethoxide or dysprosium (III) trifluoromethanesulfonate under specific conditions. researchgate.net

The table below summarizes common conditions for thioacetate deprotection.

ReagentSolventConditionsTypical YieldReference
Sodium Hydroxide (NaOH)Ethanol/WaterReflux, 2 hours50-75% memphis.edu
Hydrochloric Acid (HCl)MethanolReflux, 5 hours50-75% memphis.edu
Hydroxylamine (NH₂OH)EthanolRoom Temp, 2 hoursPoor memphis.edu
Sodium Methoxide (NaOMe)MethanolRoom TempGood researchgate.net

Acyl Transfer Mechanisms (N-to-S, S-to-S, S-to-N) in Related Compounds

Acyl transfer reactions involving thioesters are fundamental in organic chemistry and biochemistry. nih.gov These reactions, particularly the intramolecular migration of an acyl group between sulfur and nitrogen atoms, are the cornerstone of powerful protein and peptide synthesis techniques like Native Chemical Ligation (NCL). nih.govresearchgate.net

N-to-S Acyl Transfer: This is an intramolecular process where an acyl group moves from a nitrogen atom (amide) to a neighboring sulfur atom (thiol) to form a thioester. nih.gov This reaction is typically favored under acidic conditions. nih.gov The mechanism proceeds as follows:

Protonation: Under acidic conditions, the amide nitrogen or carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic.

Intramolecular Attack: The lone pair of the adjacent thiol group attacks the activated carbonyl carbon.

Tetrahedral Intermediate: A five-membered ring tetrahedral intermediate is formed.

Collapse: The intermediate collapses, with the C-N bond breaking and the amine group acting as the leaving group, to yield the more reactive thioester product. researchgate.net

This N→S acyl shift is the first step in protein splicing and is exploited in chemical biology to convert stable peptide amides into reactive peptide thioesters for ligation reactions. researchgate.net

S-to-N Acyl Transfer: This is the reverse of the N-to-S shift and involves the migration of an acyl group from a sulfur atom (thioester) to a nearby nitrogen atom (amine) to form a more stable amide bond. researchgate.net This reaction is generally favored at neutral to slightly basic pH. nih.gov The mechanism involves the nucleophilic attack of the free amine on the thioester carbonyl carbon, proceeding through a similar tetrahedral intermediate before resolving to the amide product. researchgate.net The S→N acyl transfer is a key step in many biological processes, including protein ubiquitination and sortase-mediated ligation, and is the final bond-forming step in Native Chemical Ligation. researchgate.net

S-to-S Acyl Transfer (Transthioesterification): Transthioesterification is the transfer of an acyl group from one thiol to another, converting one thioester into another. libretexts.orglibretexts.org This is an equilibrium process where a free thiol or thiolate acts as a nucleophile, attacking the carbonyl carbon of a thioester. This reaction is common in enzymatic catalysis, where an acyl group from a substrate (like a fatty acyl-CoA) is transferred to a cysteine residue in the enzyme's active site before being transferred to the final acceptor. libretexts.org

Applications of S 3 Oxopropyl Ethanethioate As a Synthetic Intermediate and Reagent

Precursor in Heterocycle Synthesis

The dual functionality of S-(3-Oxopropyl) ethanethioate and related compounds makes them valuable precursors for the synthesis of heterocyclic systems. The aldehyde group can participate in condensation reactions, while the thioacetate (B1230152) can be deprotected to reveal a nucleophilic thiol, enabling cyclization.

Synthesis of Thiazole Derivatives from Related Oxopropyl Ethanethioates

Thiazole rings are important structural motifs found in many biologically active compounds and pharmaceuticals. The Hantzsch thiazole synthesis is a classic and widely used method for constructing this heterocycle, typically involving the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comresearchgate.net

A related strategy employs oxopropyl ethanethioates. For instance, S-(2-oxopropyl) ethanethioate, an analogue of this compound, can be used to synthesize thiazole derivatives. The general mechanism involves the reaction of the ketone (or in the case of this compound, the aldehyde) with a source of sulfur and nitrogen, often a thioamide or thiourea, to form the thiazole ring through a cyclocondensation reaction. chemhelpasap.comresearchgate.net This approach is a key part of synthesizing diverse thiazole-containing macrocycles and other complex molecules. nih.gov

Table 1: Key Reactions in Hantzsch-type Thiazole Synthesis

Reactant 1 Reactant 2 Product Reaction Type
α-Haloketone Thioamide Substituted Thiazole Hantzsch Synthesis synarchive.com
Oxopropyl Ethanethioate Thiourea Substituted Thiazole Cyclocondensation chemhelpasap.com

Formation of Homotaurine and its Derivatives

Homotaurine, also known as 3-aminopropane-1-sulfonic acid, is a natural sulfonic acid found in seaweed that is structurally analogous to taurine. wikipedia.org While direct synthesis from this compound is not prominently documented in the reviewed literature, the synthesis of substituted homotaurines is an area of active research. researchgate.net The structure of this compound provides the necessary three-carbon backbone. A plausible synthetic route would involve the reductive amination of the aldehyde group to install the amino functionality, followed by hydrolysis of the thioacetate to yield the free thiol, and subsequent oxidation to the sulfonic acid. This hypothetical pathway highlights the potential of this compound as a precursor for homotaurine analogues.

Building Block for Complex Architectures

The distinct reactivity of the aldehyde and the protected thiol allows this compound to be used in the controlled, stepwise assembly of complex molecular structures, including macrocycles and polymers.

Macrocyclic Thiolactone Synthesis via Ring Expansion Strategies

Macrocyclic thiolactones are an important class of molecules, and their synthesis can be challenging. A powerful method for their construction is through the ring expansion of lactams. rsc.orgnih.gov This strategy, often referred to as Successive Ring Expansion (SuRE), involves the insertion of a side chain into the lactam ring. researchgate.netresearchgate.net

In this context, a thiol-tethered carboxylic acid derivative, which can be conceptually derived from a precursor like this compound, is attached to the lactam nitrogen. Following activation, the tethered thiol attacks the lactam carbonyl, leading to ring expansion and the formation of a larger thiolactone. mdpi.com Researchers have developed several complementary protecting group strategies to achieve this transformation effectively. nih.gov Although thermodynamically less favorable than analogous lactone- or lactam-forming ring expansions, this method provides a novel pathway to macrocyclic thiolactones. rsc.orgresearchgate.net

Table 2: Ring Expansion of Lactams to Thiolactones

Starting Material (Lactam Size) Key Reagent Type Product (Thiolactone Size) Strategy
γ-Lactam (5-membered) Thiol-tethered carboxylic acid δ-Thiolactone (6-membered) Side-chain insertion researchgate.net
δ-Lactam (6-membered) Thiol-tethered carboxylic acid ε-Thiolactone (7-membered) Side-chain insertion researchgate.net

Polyamide Generation from Related Xanthates

Xanthates, which are O,S-diesters of dithiocarbonic acid, are structurally related to the S-ester functionality in this compound. They are particularly useful in polymer chemistry, especially in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.net

A modular approach for creating functional polymers involves the use of xanthate-mediated synthesis to produce functional γ-thiolactones. researchgate.netfigshare.com These thiolactones can then be used in polymerization reactions. For example, a thiol–acrylate step-growth polymerization using these building blocks can prepare functional poly(ester amide)s. figshare.com While conventional polyamide synthesis involves the polycondensation of dicarboxylic acids and diamines, google.com or catalytic dehydrogenation of diols and diamines, nih.gov the use of intermediates derived from xanthate chemistry provides a pathway to more complex and functionalized polyamide structures.

Role in Conjugation Technologies and Chemical Bioconjugation Research

Bioconjugation is the process of covalently linking molecules, often to a biomolecule like a protein or peptide. The bifunctional nature of this compound makes it a molecule of interest for such applications. The aldehyde provides a handle for reaction with nucleophiles like amines or hydrazines, while the thioacetate can be deprotected to a thiol for selective modification.

The thiol group is a common target for bioconjugation due to its unique nucleophilicity and relatively low abundance in proteins compared to amines (from lysine (B10760008) residues). mdpi.com Thiol-selective reactions often involve maleimides or α-halocarbonyls. mdpi.comnih.gov Alternatively, the thioester group itself can be used in conjugation reactions under specific, metal-mediated conditions. rsc.org

The aldehyde functionality is also highly valuable for bioconjugation. Aldehydes can react chemoselectively with aminooxy or hydrazine (B178648) groups to form stable oxime or hydrazone linkages, a reaction often used in creating antibody-drug conjugates and radiopharmaceuticals. nih.gov The generation of aldehyde or thioaldehyde groups on peptides is a strategy for site-specific modification and macrocyclization. acs.orgnih.gov The combination of an aldehyde and a protected thiol in one molecule, as seen in this compound, offers the potential for dual or sequential conjugation strategies, enabling the construction of complex bioconjugates. acs.orgresearchgate.netacs.org

Hypothetical Strategies for Protein Conjugation (e.g., Lysine Modification)

The aldehyde functionality of this compound presents a potential avenue for protein conjugation, specifically through the modification of lysine residues. The primary amine of a lysine side chain can react with an aldehyde to form a Schiff base (an imine), which can be subsequently reduced to a stable secondary amine linkage. This reductive amination is a common strategy for protein modification.

In a hypothetical scenario, this compound could be used to introduce a protected thiol group onto the surface of a protein. The reaction would proceed as follows:

Schiff Base Formation: Incubation of the protein with this compound under appropriate pH conditions would lead to the formation of an imine between the aldehyde of the compound and the ε-amino group of a lysine residue.

Reductive Amination: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), would then be introduced to reduce the imine to a stable secondary amine, covalently linking the molecule to the protein.

Thiol Deprotection: The thioacetate group can be cleaved using a reagent like hydroxylamine or a base to reveal a free thiol group.

This newly introduced thiol could then be used for further modifications, such as conjugation to another molecule via maleimide chemistry or disulfide exchange.

Table 1: Hypothetical Reaction Steps for Lysine Modification using this compound

StepReactionReagentsResult
1Schiff Base FormationThis compound, ProteinProtein-Imine Conjugate
2Reductive AminationSodium CyanoborohydrideStably Linked Conjugate
3Thiol DeprotectionHydroxylamineProtein with Free Thiol Group

Potential as a Linker Precursor in Drug Delivery Systems (Chemical Modification Focus)

The bifunctional nature of this compound makes it a theoretical candidate as a precursor for linkers in drug delivery systems, such as antibody-drug conjugates (ADCs). In this context, the linker connects a targeting moiety (like an antibody) to a therapeutic agent (a drug).

A hypothetical linker derived from this compound could be synthesized to possess two different reactive handles. For instance, the aldehyde could be used to attach the linker to a carrier molecule, while the thioacetate, once deprotected to a thiol, could be used to attach a drug.

The chemical modifications to create such a linker would involve:

Modification of the Aldehyde: The aldehyde could be converted into a different functional group, for example, an amine via reductive amination, which could then be coupled to a payload.

Modification of the Thioacetate: The thioacetate could be deprotected to a thiol and then reacted with a payload containing a thiol-reactive group.

Theoretical Contributions to Enantioselective Catalytic Reactions

There is no available information to suggest that this compound has been used in enantioselective catalytic reactions. In principle, a chiral version of this molecule could be synthesized and explored as a ligand for a metal catalyst or as a chiral organocatalyst. The presence of both a carbonyl group and a sulfur atom could allow for coordination to a metal center. However, this remains a purely speculative application.

Postulated Integration into Covalent Adaptable Networks (CANs) through Thia-Michael Chemistry

Covalent adaptable networks (CANs) are a class of polymers that contain dynamic covalent bonds, allowing them to be reprocessed and self-healed. The thia-Michael addition, the reaction of a thiol with an electron-deficient alkene (a Michael acceptor), is a type of reaction that can be used to form the crosslinks in a CAN.

For this compound to be integrated into a CAN via thia-Michael chemistry, the thioacetate group would first need to be deprotected to a free thiol. This thiol-containing molecule could then be reacted with a polymer network containing Michael acceptors, such as acrylates or maleimides.

A hypothetical process could involve:

Deprotection: Treatment of this compound to yield 3-mercaptopropanal.

Network Formation: Reaction of 3-mercaptopropanal with a multifunctional Michael acceptor. The aldehyde group of 3-mercaptopropanal could also participate in network formation through reactions with other functional groups, potentially leading to a dual-curing network.

The reversibility of the thia-Michael reaction under certain conditions (e.g., basic pH) would impart the "adaptable" nature to the resulting network.

Derivatives and Analogues of S 3 Oxopropyl Ethanethioate: Synthesis and Transformative Chemistry

Design and Synthesis of Functionalized S-(3-Oxopropyl) Ethanethioate Analogues

The synthesis of functionalized this compound analogues is primarily achieved by modifying the propyl chain, particularly at the C2 and C3 positions. The strategies often involve the use of precursors that already contain the desired substituents or the direct functionalization of a pre-formed scaffold.

A key approach involves the conjugate addition of thioacetic acid to α,β-unsaturated carbonyl compounds. The choice of the unsaturated precursor directly dictates the substitution pattern of the resulting analogue. For instance, the synthesis of complex chiral analogues can be achieved using bicyclic ketones as starting materials. The reaction of pinocarvone (B108684) with thioacetic acid in tetrahydrofuran (B95107) (THF) at low temperatures (-65 °C) yields S-(((1S,2S,5R)-6,6-Dimethyl-3-oxobicyclo[3.1.1]heptan-2-yl)methyl) ethanethioate. mdpi.com This method demonstrates the capacity to introduce significant steric bulk and defined stereochemistry into the analogue structure. The reaction conditions, including temperature and the use of a catalyst like pyridine (B92270), are critical for controlling the reaction rate and selectivity. mdpi.com

Another strategy focuses on building the molecule from smaller, functionalized fragments. This allows for the precise placement of substituents. For example, analogues with substitution at the C2 position, such as S-[(2S)-3-chloro-2-methyl-3-oxopropyl] ethanethioate, are synthesized from precursors that already contain the methyl group at the desired chiral center. nih.gov The terminal functional group can then be manipulated, such as converting a carboxylic acid to a highly reactive acyl chloride, to facilitate further transformations.

The thiol or thioester group itself serves as a versatile handle for modifications, a principle widely applied in the synthesis of other sulfur-containing molecules. nih.govrsc.org This allows for diverse structural modifications through reactions like nucleophilic substitution, enabling the attachment of a wide array of functional groups. nih.govrsc.org

Table 1: Synthesis of Functionalized this compound Analogues This table is interactive. Users can sort columns by clicking on the headers.

Analogue Name Key Functional Groups Synthetic Precursor(s) Reference
S-(((1S,2S,5R)-6,6-Dimethyl-3-oxobicyclo[3.1.1]heptan-2-yl)methyl) ethanethioate Bicyclic ketone, Thioester Pinocarvone, Thioacetic acid mdpi.com
S-[(2S)-3-chloro-2-methyl-3-oxopropyl] ethanethioate Acyl chloride, Thioester, Methyl group (S)-3-(acetylthio)-2-methylpropanoic acid nih.gov
S-(3-Chloropropyl) ethanethioate Alkyl chloride, Thioester 3-chloropropan-1-ol (or related halide) echemi.com

Reactivity Differences of Substituted this compound Derivatives

Substituents introduced into the this compound framework profoundly alter the reactivity of the molecule. The nature and position of these functional groups can modify the behavior of the core aldehyde and thioester groups or introduce new reaction pathways altogether.

The parent compound's reactivity is dominated by its terminal aldehyde. In contrast, an analogue like S-[(2S)-3-chloro-2-methyl-3-oxopropyl] ethanethioate features an acyl chloride group in place of the aldehyde. nih.gov Acyl chlorides are significantly more electrophilic and reactive towards nucleophiles than aldehydes, readily undergoing reactions with water, alcohols, and amines. This substitution fundamentally changes the synthetic utility of the molecule, gearing it towards acylation reactions rather than aldehyde chemistry.

The introduction of other functional groups can also enable specific intramolecular reactions. For instance, the presence of a phosphonate (B1237965) group, as seen in related β-keto phosphonate structures, allows for participation in reactions like the Horner-Wadsworth-Emmons olefination, providing a pathway for carbon-carbon bond formation. researchgate.net

Table 2: Comparison of Reactivity in this compound and Its Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Compound Key Reactive Group Primary Reactivity Potential Transformations Reference
This compound Aldehyde (-CHO) Nucleophilic addition, Oxidation, Reduction Grignard reactions, Wittig reaction, Cyanohydrin formation (Implied)
S-[(2S)-3-chloro-2-methyl-3-oxopropyl] ethanethioate Acyl Chloride (-COCl) Nucleophilic acyl substitution Esterification, Amidation, Hydrolysis nih.gov
S-(((1S,2S,5R)-6,6-Dimethyl-3-oxobicyclo[3.1.1]heptan-2-yl)methyl) ethanethioate Bicyclic Ketone (C=O) Nucleophilic addition (sterically influenced) Stereoselective reductions, Additions leading to tertiary alcohols mdpi.com

Stereochemical Aspects in the Synthesis and Reactions of Analogues

Stereochemistry is a critical element in the design and synthesis of this compound analogues, as the three-dimensional arrangement of atoms can dictate their chemical and biological properties. Significant progress has been made in controlling the stereochemical outcomes of their synthesis and subsequent reactions.

The synthesis of chiral analogues often employs stereoselective methods to control the configuration of newly formed chiral centers. In the synthesis of pinane-based derivatives, the addition of thioacetic acid to a chiral precursor proceeds with high diastereoselectivity. mdpi.com By carefully controlling reaction conditions, such as temperature, specific diastereomers can be isolated as the major product. For a related synthesis, a diastereomeric excess (de) of 98% was achieved, highlighting the high degree of stereocontrol possible. mdpi.com

The presence of existing stereocenters within the molecule can direct the stereochemistry of subsequent reactions. This phenomenon, known as substrate-controlled stereoselectivity, is evident in the transformations of these complex analogues. For instance, certain reactions involving the ketone functionality of the pinane-based derivative can lead to an inversion of configuration at the adjacent C2 atom, demonstrating that the inherent chirality of the scaffold dictates the reaction pathway. mdpi.com

The synthesis of analogues with a single, defined stereocenter, such as S-[(2S)-3-chloro-2-methyl-3-oxopropyl] ethanethioate , relies on the use of enantiomerically pure starting materials. nih.gov The "(S)" designation indicates that the synthesis was carried out in a way that preserves or creates this specific stereochemistry at the C2 position. This control is crucial for applications where only one enantiomer possesses the desired activity.

Table 3: Stereochemical Control in the Synthesis of Analogues This table is interactive. Users can sort columns by clicking on the headers.

Analogue/Derivative Stereochemical Feature Method of Control Outcome Reference
S-(((1S,2S,5R)-6,6-Dimethyl-3-oxobicyclo[3.1.1]heptan-2-yl)methyl) ethanethioate Multiple chiral centers Use of a chiral precursor (Pinocarvone) Diastereoselective synthesis mdpi.com
S-[(2S)-3-chloro-2-methyl-3-oxopropyl] ethanethioate Single chiral center (S-configuration) Use of an enantiomerically pure precursor Synthesis of a single enantiomer nih.gov
Related 3-ketosulfone Inversion of configuration at C2 Substrate-controlled reaction Epimerization during transformation mdpi.com

Theoretical and Computational Investigations of S 3 Oxopropyl Ethanethioate

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. For S-(3-Oxopropyl) ethanethioate, such studies would involve solving the Schrödinger equation to find the lowest energy structures. This would provide precise data on bond lengths, bond angles, and dihedral angles. Furthermore, conformational analysis would identify the different spatial arrangements of the molecule (conformers) and their relative energies, offering insights into its flexibility and the most probable shapes it adopts. However, no specific studies applying these methods to this compound have been published.

Analysis of Frontier Molecular Orbitals and Molecular Electrostatic Potential

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. An analysis of the HOMO and LUMO of this compound would reveal the regions of the molecule most likely to donate or accept electrons in a chemical reaction. The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability and electronic excitation properties.

The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution on the surface of a molecule. For this compound, an MEP map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering a visual guide to its reactive sites. Regrettably, no studies detailing the FMOs or MEP of this compound are currently available.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to simulate chemical reactions, mapping out the energetic landscape of reaction pathways and identifying the structures of transition states. Such studies for this compound could, for example, investigate its hydrolysis, oxidation, or reactions with biological nucleophiles. By calculating the activation energies, researchers could predict the feasibility and kinetics of various reactions. This information is invaluable for understanding the compound's stability and potential chemical transformations. As with the other computational aspects, there is no published research on the computational modeling of reaction pathways for this compound.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of S-(3-Oxopropyl) ethanethioate. google.com By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can map the precise connectivity of atoms within the molecule. libretexts.orgchemguide.co.uk

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in different electronic environments. The splitting of signals into doublets, triplets, or quartets reveals the number of hydrogen atoms on adjacent carbons, a principle known as the n+1 rule. chemguide.co.uk For this compound, the spectrum would be expected to show distinct signals for the acetyl methyl protons, the two methylene (B1212753) groups, and the aldehydic proton.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. openstax.orglibretexts.org The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the clear resolution of all carbon signals. libretexts.orgoregonstate.edu The positions of these signals are indicative of the carbon's hybridization and its bonding environment, with carbonyl carbons typically appearing far downfield (160-220 ppm). openstax.orglibretexts.org

Detailed spectral assignments for this compound based on reported data are presented below.

Table 1. NMR Spectroscopic Data for this compound.
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR9.79t (triplet)1.1-CHO (aldehyde proton)
3.16t (triplet)6.9-S-CH₂-
2.81dt (doublet of triplets)6.9, 1.1-CH₂-CHO
2.35s (singlet)-CH₃-C(O)S-
¹³C NMR200.5--CHO (aldehyde carbon)
195.8--S-C(O)- (thioester carbon)
42.8--CH₂-CHO
30.6-CH₃-C(O)S-

Mass Spectrometry Techniques (HRMS, LC-MS) for Molecular Weight and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing precise molecular weight information and enabling purity assessment. vanderbilt.edu

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the elemental formula of a compound with high accuracy. vanderbilt.edu By measuring the exact mass of the molecular ion, often as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺ in techniques like electrospray ionization (ESI), the molecular formula can be confirmed. This high precision allows differentiation between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography (LC) with the detection capabilities of mass spectrometry. nih.gov LC-MS is routinely used to assess the purity of this compound samples. The LC component separates the target compound from impurities, and the MS component detects and identifies each separated substance, providing a comprehensive profile of the sample's composition. nih.govwaters.com

Table 2. Mass Spectrometry Data for this compound.
TechniqueParameterValue
HRMSMolecular FormulaC₅H₈O₂S
Calculated Exact Mass [M]132.0245 g/mol

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ucalgary.ca The technique works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. pressbooks.pub

For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm the presence of its key functional groups: the thioester and the aldehyde. The carbonyl (C=O) stretching vibrations of these two groups are particularly strong and appear in distinct regions of the spectrum. libretexts.org The aldehyde C-H stretch is also a useful diagnostic peak. libretexts.org

Table 3. Characteristic Infrared Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Aldehyde (-CHO)C=O Stretch1740–1720Strong
C-H Stretch2850–2800 and 2750–2700Medium, often two peaks
Thioester (-S-C(O)-)C=O Stretch1710–1680Strong
Alkyl (CH₂, CH₃)C-H Stretch3000–2850Medium to Strong

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself is not typically studied in a crystalline form, this technique is invaluable for elucidating the solid-state structures of its crystalline derivatives.

By analyzing the diffraction pattern of X-rays passed through a single crystal of a derivative, researchers can construct a detailed model of the electron density and, consequently, the atomic positions within the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and stereochemistry. In studies of related cyclic sulfone derivatives, for example, X-ray crystallography has been used to determine the planarity and conformation of the ring structures. researchgate.net This technique would be similarly applied to solid derivatives of this compound to confirm their molecular structure and stereochemical configurations in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, sulfur) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values serves as a crucial verification of the sample's purity and elemental composition. For a new compound or a synthesized batch, elemental analysis provides foundational evidence that the correct substance has been obtained.

Table 4. Elemental Composition of this compound (C₅H₈O₂S).
ElementCalculated Mass Percentage (%)
Carbon (C)45.43%
Hydrogen (H)6.10%
Oxygen (O)24.20%
Sulfur (S)24.26%

Future Research Perspectives and Emerging Directions for S 3 Oxopropyl Ethanethioate Chemistry

Development of Novel and Efficient Synthetic Routes

The future development of S-(3-oxopropyl) ethanethioate chemistry is contingent on the availability of efficient and scalable synthetic protocols. While direct synthesis has been demonstrated, further research into novel synthetic routes could enhance its accessibility and utility.

One promising and documented approach involves the Michael addition of thioacetic acid to acrolein . This reaction provides a direct and atom-economical route to this compound. wgtn.ac.nz Future research could focus on optimizing this reaction, exploring various catalysts to improve yield and selectivity, and adapting the methodology for continuous flow processes, thereby enhancing its industrial applicability.

Another viable avenue for exploration is the nucleophilic substitution of a 3-halopropionaldehyde with a thioacetate (B1230152) salt , such as potassium thioacetate. This method, a staple in thioester synthesis, could offer an alternative pathway. wikipedia.org Research in this area would involve investigating the reactivity of different halogenated precursors (e.g., 3-chloropropionaldehyde or 3-bromopropionaldehyde) and optimizing reaction conditions to maximize the yield of this compound while minimizing side reactions.

Synthetic RouteDescriptionPotential Advantages
Michael AdditionDirect addition of thioacetic acid to the carbon-carbon double bond of acrolein. wgtn.ac.nzAtom-economical, potentially high yield.
Nucleophilic SubstitutionReaction of a 3-halopropionaldehyde with a thioacetate salt. wikipedia.orgUtilizes readily available starting materials.

Exploration of New Chemical Transformations and Reactivity Modes

The dual functionality of this compound opens the door to a wide array of chemical transformations, many of which remain unexplored. Future research should aim to systematically investigate the reactivity of both the aldehyde and thioester groups, both in isolation and in concert.

The aldehyde moiety can undergo a plethora of well-established reactions, including:

Oxidation to the corresponding carboxylic acid.

Reduction to the primary alcohol.

Reductive amination to form various amines.

Wittig reactions and related olefination methods to introduce carbon-carbon double bonds.

Aldol and related condensation reactions to form larger, more complex molecules.

The thioester group offers distinct reactivity:

Hydrolysis to yield the corresponding thiol, 3-mercaptopropionaldehyde.

Aminolysis to produce amides.

Reduction to the corresponding alcohol.

Participation in native chemical ligation , a powerful tool for peptide and protein synthesis. wikipedia.org

A particularly interesting area for future research lies in the intramolecular reactions between the aldehyde and thioester (or its derived thiol). Depending on the reaction conditions, cyclization could lead to the formation of various heterocyclic systems, such as thiolactones or other sulfur-containing rings. Investigating the scope and limitations of these intramolecular transformations could lead to novel synthetic methodologies for heterocyclic compounds.

Integration into Advanced Materials Science Research (e.g., Polymer Design)

The unique structure of this compound makes it an attractive candidate for integration into advanced materials, particularly in the realm of polymer chemistry. The aldehyde and the thioester (or the corresponding thiol after deprotection) can serve as versatile handles for polymerization and polymer modification.

The thio-Michael addition reaction , a cornerstone of click chemistry, is a highly efficient method for forming carbon-sulfur bonds. mdpi.com this compound, after hydrolysis to 3-mercaptopropionaldehyde, could be utilized as a monomer in thio-Michael addition polymerizations with multifunctional acrylates or other Michael acceptors. This could lead to the synthesis of novel polymers with tailored properties.

Furthermore, the aldehyde functionality can be exploited for post-polymerization modification. For instance, polymers bearing pendant this compound units could be synthesized, and the aldehyde groups could then be used for surface functionalization, cross-linking, or the attachment of other molecules through reactions like oxime ligation or reductive amination. This approach would allow for the creation of functional materials with applications in areas such as coatings, adhesives, and biomaterials.

Potential Application in Materials ScienceDescription
Monomer in Thio-Michael Addition PolymerizationAfter hydrolysis to the thiol, it can react with multifunctional Michael acceptors to form cross-linked polymer networks.
Post-Polymerization ModificationThe aldehyde group can be used to functionalize existing polymers, enabling the introduction of new properties or the attachment of other molecules.

Applications in Chemical Biology as a Research Probe or Intermediate (excluding direct biological activity)

The reactivity of the aldehyde and thioester groups makes this compound a promising tool in chemical biology, where it could serve as a research probe or a versatile intermediate for the synthesis of more complex biological tools.

The aldehyde functionality is known to react with amines, such as the lysine (B10760008) residues in proteins, to form Schiff bases, which can be further reduced to stable amine linkages. This reactivity could be harnessed to use this compound as a bifunctional linker for bioconjugation. For example, it could be used to attach small molecules to proteins or to cross-link different biomolecules.

After deprotection of the thioester to the free thiol, the resulting 3-mercaptopropionaldehyde could be used in the development of chemical probes . The thiol can be used for attachment to surfaces or other molecules, while the aldehyde can serve as a reactive handle for capturing specific biomolecules. For instance, probes based on this scaffold could be designed to react with specific enzymes or to label cellular components. rsc.org

The thioester itself can be a useful moiety in biological systems, for example, in the synthesis of peptides via native chemical ligation. acs.org this compound could be incorporated into peptide structures to introduce a reactive aldehyde handle at a specific position, allowing for further site-specific modification of the peptide.

Expanding Computational and Theoretical Studies to Predict Novel Properties and Reactions

Computational and theoretical chemistry can provide valuable insights into the properties and reactivity of this compound, guiding future experimental work. Density Functional Theory (DFT) and other computational methods can be employed to investigate various aspects of its chemistry.

Future computational studies could focus on:

Conformational analysis to understand the preferred three-dimensional structure of the molecule and how this influences its reactivity.

Reaction mechanism elucidation for its synthesis and subsequent transformations. For example, computational modeling could be used to study the transition states and reaction pathways of the Michael addition of thioacetic acid to acrolein or the intramolecular cyclization reactions. nih.gov

Prediction of spectroscopic properties , such as NMR and IR spectra, to aid in its characterization.

Modeling its interactions with other molecules , which would be particularly relevant for its potential applications in materials science and chemical biology. For instance, simulations could be used to predict how it might bind to a polymer or a biological target.

By combining computational predictions with experimental validation, a deeper understanding of the fundamental chemistry of this compound can be achieved, accelerating the discovery of its novel applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare S-(3-Oxopropyl) ethanethioate, and what are the critical reaction parameters?

this compound is synthesized via Sonogashira cross-coupling reactions , which involve coupling halogenated precursors (e.g., 2,3-dibromonorbornadiene) with thioester-functionalized acetylides. Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI for efficient alkyne coupling .
  • Solvent and temperature : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C to minimize side reactions .
  • Protection of reactive groups : Use of anhydrous conditions to prevent hydrolysis of the thioester moiety . Post-synthesis purification often involves column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming structural integrity. For example, the thioester carbonyl (C=O) resonates at δ ~167–170 ppm in ¹³C NMR, while methylene protons adjacent to the oxopropyl group appear at δ ~2.5–3.0 ppm .
  • IR spectroscopy : Strong absorption bands at ~1706 cm⁻¹ (C=O stretch) and ~616 cm⁻¹ (C-S stretch) validate functional groups .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, with deviations <2 ppm .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects . To resolve these:

  • Perform variable-temperature NMR to assess dynamic behavior (e.g., rotameric equilibria) .
  • Compare experimental data with computational simulations (DFT-based chemical shift predictions) .
  • Use X-ray crystallography for unambiguous confirmation, as demonstrated for quinoid derivatives of similar thioesters .

Q. What experimental design considerations are critical for studying this compound in molecular electronics applications?

When integrating this compound into molecular wires or donor-acceptor systems:

  • Anchor group stability : The thioester group must withstand Au{111} surface deposition. Optimize self-assembly by using ultrahigh vacuum (UHV) conditions to prevent oxidative degradation .
  • Electronic properties : Measure conductance via scanning tunneling microscopy (STM) and correlate with DFT-calculated HOMO-LUMO gaps .
  • Solubility : Modify peripheral esters (e.g., transesterification to propyl esters) to enhance solubility in nonpolar solvents .

Q. How can stereochemical purity be ensured during the synthesis of this compound derivatives?

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., CHIRALCEL OD-H) to achieve >93% enantiomeric excess, as shown for cyclopropane-containing analogs .
  • Dynamic kinetic resolution : Employ asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to control stereochemistry during synthetic steps .

Q. What strategies mitigate degradation of this compound under ambient or reactive conditions?

  • Storage : Store at –20°C under argon to inhibit hydrolysis or oxidation .
  • Inert reaction environments : Use Schlenk lines for air-sensitive reactions, particularly when coupling with electrophilic reagents .
  • Stability assays : Monitor degradation via TLC or LC-MS under varying pH and temperature conditions .

Data Presentation and Analysis Guidelines

  • Statistical rigor : Apply Student’s t-test or ANOVA to assess reproducibility of synthetic yields or spectroscopic measurements .
  • Data visualization : Use scatter plots for conductance vs. molecular length correlations in electronics studies , and heatmaps for temperature-dependent NMR shifts .
  • Uncertainty quantification : Report standard deviations for melting points (±0.5°C) and HRMS data (±0.001 Da) .

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